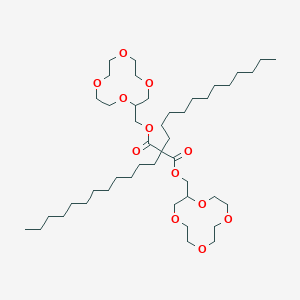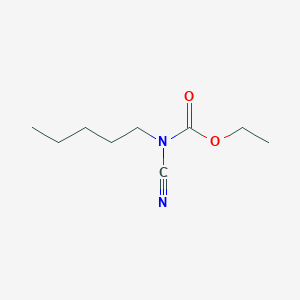
4-Ethoxy-1,5-dihydro-1-benzazepin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethoxy-1,5-dihydro-1-benzazepin-2-one, also known as SKF 38393, is a chemical compound that has been widely used in scientific research for its ability to selectively activate dopamine D1 receptors. This compound has been found to have various biochemical and physiological effects, making it a valuable tool in studying the mechanisms of action of dopamine and related neurotransmitters.
Mécanisme D'action
4-Ethoxy-1,5-dihydro-1-benzazepin-2-one 38393 acts as a partial agonist of dopamine D1 receptors, selectively activating these receptors and leading to an increase in cAMP levels. This increase in cAMP levels activates downstream signaling pathways, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
4-Ethoxy-1,5-dihydro-1-benzazepin-2-one 38393 has been found to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channels, and the modulation of gene expression. These effects are mediated through the activation of downstream signaling pathways, including the cAMP/PKA pathway and the ERK/MAPK pathway.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-Ethoxy-1,5-dihydro-1-benzazepin-2-one 38393 in lab experiments is its ability to selectively activate dopamine D1 receptors, allowing for the specific study of these receptors and related neurotransmitters. However, one limitation of using 4-Ethoxy-1,5-dihydro-1-benzazepin-2-one 38393 is that it may have off-target effects on other receptors or signaling pathways, leading to potential confounding effects in experiments.
Orientations Futures
Future research on 4-Ethoxy-1,5-dihydro-1-benzazepin-2-one 38393 could focus on elucidating the specific downstream signaling pathways activated by this compound and their role in mediating its biochemical and physiological effects. Additionally, further studies could investigate the potential therapeutic applications of 4-Ethoxy-1,5-dihydro-1-benzazepin-2-one 38393 in the treatment of various neurological and psychiatric disorders.
Méthodes De Synthèse
The synthesis of 4-Ethoxy-1,5-dihydro-1-benzazepin-2-one 38393 involves the condensation of 2-aminophenol with ethyl acetoacetate in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The resulting product is then hydrolyzed with sodium hydroxide to yield 4-Ethoxy-1,5-dihydro-1-benzazepin-2-one 38393 in high purity.
Applications De Recherche Scientifique
4-Ethoxy-1,5-dihydro-1-benzazepin-2-one 38393 has been extensively used in scientific research to study the mechanisms of action of dopamine D1 receptors and related neurotransmitters. This compound has been found to selectively activate dopamine D1 receptors, leading to an increase in cyclic AMP (cAMP) levels and subsequent activation of downstream signaling pathways.
Propriétés
Numéro CAS |
186135-56-8 |
|---|---|
Nom du produit |
4-Ethoxy-1,5-dihydro-1-benzazepin-2-one |
Formule moléculaire |
C12H13NO2 |
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
4-ethoxy-1,5-dihydro-1-benzazepin-2-one |
InChI |
InChI=1S/C12H13NO2/c1-2-15-10-7-9-5-3-4-6-11(9)13-12(14)8-10/h3-6,8H,2,7H2,1H3,(H,13,14) |
Clé InChI |
FMQNKWCWDJHOCZ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=O)NC2=CC=CC=C2C1 |
SMILES canonique |
CCOC1=CC(=O)NC2=CC=CC=C2C1 |
Synonymes |
2H-1-Benzazepin-2-one,4-ethoxy-1,5-dihydro-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Methyl-1H-cyclopenta[b]quinoxaline](/img/structure/B62090.png)



![Tert-butyl 4-[acetyl(methyl)amino]-4-phenylpiperidine-1-carbamate](/img/structure/B62101.png)





![5-methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B62121.png)

